

In-depth Technical Guide: 8-(3-Pyridyl)theophylline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-(3-Pyridyl)theophylline

Cat. No.: B089744

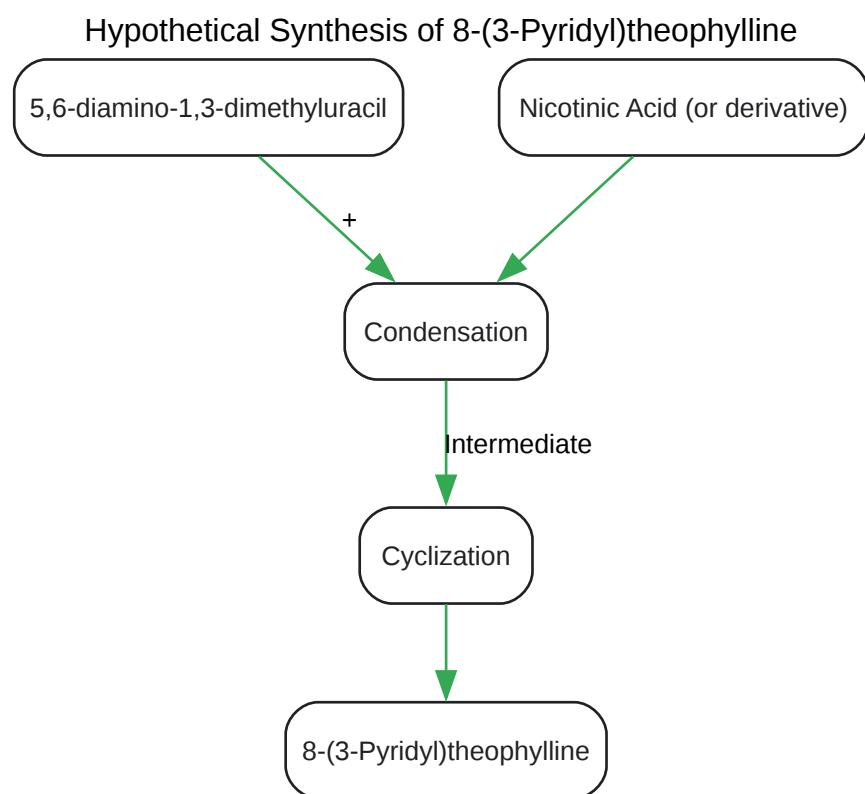
[Get Quote](#)

Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data for **8-(3-Pyridyl)theophylline**, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione, could not be located in publicly available scientific literature and chemical databases. The information presented herein is a compilation of established knowledge regarding the synthesis and biological context of closely related theophylline and xanthine derivatives, intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Core Compound Identification

While a specific CAS number for **8-(3-Pyridyl)theophylline** remains elusive, its structural and chemical identity can be precisely defined.

Table 1: Compound Identification


Parameter	Value
Common Name	8-(3-Pyridyl)theophylline
IUPAC Name	1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione
Molecular Formula	C ₁₂ H ₁₁ N ₅ O ₂
Molecular Weight	257.25 g/mol
Chemical Structure	(Awaiting experimentally confirmed data)

Hypothetical Synthesis and Experimental Protocol

Based on established synthetic methodologies for 8-substituted xanthine derivatives, a plausible route for the synthesis of **8-(3-Pyridyl)theophylline** can be proposed. The most common and effective method involves the condensation of a 5,6-diaminouracil derivative with a suitable pyridine-containing reactant.

General Synthetic Pathway

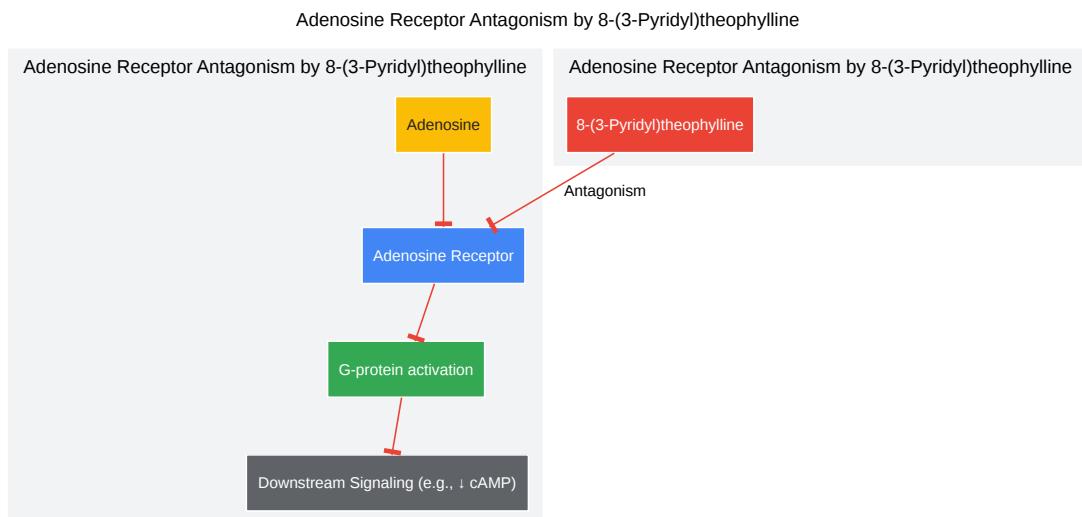
The synthesis of 8-substituted theophylline derivatives typically follows a well-documented pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic route for **8-(3-Pyridyl)theophylline** would involve the reaction of 5,6-diamino-1,3-dimethyluracil with nicotinic acid or one of its activated derivatives.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **8-(3-Pyridyl)theophylline**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-xanthine compounds. This protocol has not been experimentally validated for the synthesis of **8-(3-Pyridyl)theophylline** and should be adapted and optimized by qualified researchers.


- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and 1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl_3) or a carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.
- Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-150 °C) for several hours to facilitate the cyclization and formation of the purine ring system. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Theophylline and its derivatives are well-known for their pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable that **8-(3-Pyridyl)theophylline** would exhibit similar activities.

Adenosine Receptor Antagonism

The introduction of an aromatic substituent at the 8-position of the xanthine core is a common strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group in **8-(3-Pyridyl)theophylline** would likely confer affinity for one or more of the adenosine receptor subtypes (A₁, A_{2a}, A_{2e}, and A₃). The specific selectivity profile would need to be determined experimentally.

[Click to download full resolution via product page](#)

Caption: Inhibition of adenosine signaling by **8-(3-Pyridyl)theophylline**.

Phosphodiesterase Inhibition

Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research

As no specific experimental data for **8-(3-Pyridyl)theophylline** has been identified, the following tables are presented as templates for the types of quantitative data that would be essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

Compound	A ₁ Receptor	A _{2a} Receptor	A _{2e} Receptor	A ₃ Receptor
8-(3-Pyridyl)theophylline	Data Needed	Data Needed	Data Needed	Data Needed
Theophylline	~10,000	~10,000	~25,000	~15,000

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, μM)

Compound	PDE1	PDE2	PDE3	PDE4	PDE5
8-(3-Pyridyl)theophylline	Data Needed				
Theophylline	~150	~200	~50	~100	~100

Further research is imperative to synthesize and characterize **8-(3-Pyridyl)theophylline**, determine its physicochemical properties, and evaluate its pharmacological profile. This would involve a comprehensive assessment of its activity at adenosine receptors and phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.

- To cite this document: BenchChem. [In-depth Technical Guide: 8-(3-Pyridyl)theophylline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089744#8-3-pyridyl-theophylline-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com